Compound Description: CFI-400945 is a potent, orally active antitumor agent that acts as a Polo-like kinase 4 (PLK4) inhibitor. It exhibits nanomolar PLK4 affinity, potent cancer cell growth inhibitory activity, and superior pharmacokinetic properties in rodents and dogs. [, , ] Studies in mouse models of tumor growth have demonstrated its efficacy, leading to its identification as a potential clinical candidate for cancer therapy. []
Relevance: CFI-400945 shares the core spiro[cyclopropane-1,3'-indolin]-2'-one structure with 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. Additionally, both compounds possess a methoxy substituent at the 7' position of the indolin-2-one ring. The key difference lies in the presence of a complex 2-(1H-indazol-6-yl) substituent at the 2-position of the cyclopropane ring in CFI-400945, which contributes to its PLK4 inhibitory activity. [, , ]
Compound Description: This represents a class of compounds that are bioisosteric to (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and exhibit improved drug-like properties. [, , ] These compounds possess two stereogenic centers within the spiro[cyclopropane-1,3'-indolin]-2'-one core, with the (1R,2S)-stereoisomer demonstrating the highest potency. []
Relevance: This class of compounds, including CFI-400945, are structurally related to 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one as they all share the spiro[cyclopropane-1,3'-indolin]-2'-one core structure. They differ in the substitution pattern at the 2-position of the cyclopropane ring and the presence or absence of the 7'-methoxy substituent. [, , ]
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones
Compound Description: These compounds represent an earlier generation of Polo-like kinase 4 (PLK4) inhibitors. [, , ] While they exhibited potent PLK4 inhibitory activity, they were later superseded by the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones due to the latter's improved drug-like properties. [, , ]
3-Methyleneindolin-2-ones
Compound Description: These compounds serve as key starting materials for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through cyclopropanation reactions with ethyl diazoacetate or tosylhydrazone salts. [, , , ]
Relevance: 3-Methyleneindolin-2-ones are considered structurally related to 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one because they represent the precursors to the spiro[cyclopropane-1,3'-indolin]-2'-one core. The cyclopropanation reaction at the exocyclic methylene group generates the spirocyclic junction. [, , , ]
Spiro[cyclopropane-1,3'-indolin]-2'-one
Compound Description: This compound represents the unsubstituted core structure of the related compounds discussed. []
Relevance: Spiro[cyclopropane-1,3'-indolin]-2'-one is the fundamental parent structure of 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. The only structural difference is the presence of the 7'-methoxy substituent in the target compound. []
Compound Description: This compound is a spirocyclic indolin-2-one derivative with a dioxolane ring fused at the 2 and 3 positions and a 2-bromoethyl substituent at the 1' position. []
Relevance: 5',7'-Dibromo-1'-(2-bromoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one highlights the structural diversity that can be achieved within the spirocyclic indolin-2-one scaffold. Despite the different spirocyclic ring system and substituents, it shares the core indolin-2-one motif with 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. []
Compound Description: This compound features a benzo[d][1,3]oxazine ring fused at the 2 and 3 positions of the indolin-2-one core and a prop-2-yn-1-yl substituent at the 1' position. []
Relevance: 1′-(Prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1,3]oxazine-2,3′-indolin]-2′-one further illustrates the variety of spirocyclic systems that can be built around the indolin-2-one core. Although it has a different spirocyclic ring and substituents, it shares the common indolin-2-one unit with 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. []
Compound Description: This class of compounds includes derivatives with various substituents at the C-3' position of the tetrahydroindole ring, particularly those with a propionic acid moiety. [] They are potent and selective inhibitors of receptor tyrosine kinases associated with VEGF-R, FGF-R, and PDGF-R growth factor receptors. []
Spiro[cyclopropane-1,9'-fluorene] Derivatives
Compound Description: This refers to a group of compounds featuring a spirocyclopropane ring fused to a fluorene scaffold. They are synthesized via Corey-Chaykovsky cyclopropanation of 9-alkylidene-9H-fluorene derivatives. []
Relevance: Spiro[cyclopropane-1,9'-fluorene] derivatives, despite having a distinct fluorene core, exemplify the use of Corey-Chaykovsky cyclopropanation in constructing spirocyclic compounds, similar to the formation of the spiro[cyclopropane-1,3'-indolin]-2'-one core in 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one. []
Compound Description: This class of compounds encompasses spirocyclic dihydropyridazinone derivatives with varying cycloalkane ring sizes annealed to the 3-position of the indolone moiety. [] They exhibit potent and long-acting inotropic activity, with an inverse relationship observed between the spirocycloalkyl ring size and inotropic potency. [] The most potent compound in this series, 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one (compound 11 in []), demonstrates an ED50 of 1.5 μg/kg in dogs. []
Relevance: These compounds highlight the versatility of the spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-one scaffold for generating biologically active molecules. While they differ from 7'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one in the specific spirocyclic ring and substituents, they share the underlying spirocyclic indolin-2-one structure, emphasizing its importance as a privileged scaffold in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.